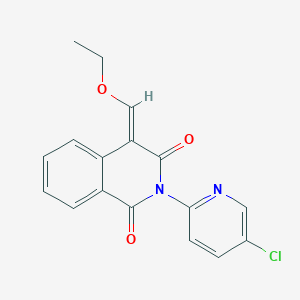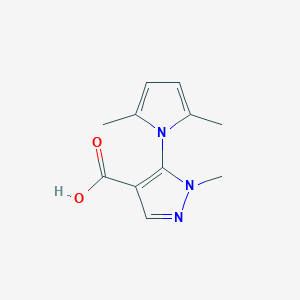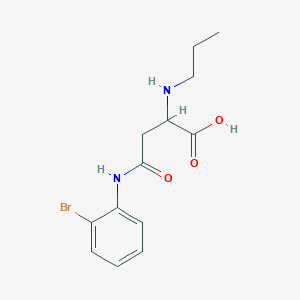
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles, including “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” has a molecular weight of 308.83 . It is soluble in DMSO and ethanol . It is stable for 1 year from the date of purchase as supplied .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide:
Anticancer Research
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, lung, and colon cancers .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth. Its mechanism of action involves disrupting the microbial cell membrane and interfering with essential metabolic processes .
Anti-inflammatory Effects
Research has indicated that N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide possesses anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes such as COX-2 .
Neuroprotective Applications
The compound has been investigated for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide: exhibits strong antioxidant activity. It can scavenge free radicals and reduce oxidative damage in cells, which is beneficial in preventing various oxidative stress-related diseases .
Safety and Hazards
“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” could involve further exploration of its biological activities and potential applications in medicine. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” could potentially be developed into a drug with one or more of these properties.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASSEPFUAPMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)

![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)
![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2671572.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2671574.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2671576.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2671577.png)